molecular formula C11H23N B077881 Ethylamine, N-(1-butylpentylidene)- CAS No. 10599-82-3

Ethylamine, N-(1-butylpentylidene)-

Cat. No.: B077881
CAS No.: 10599-82-3
M. Wt: 169.31 g/mol
InChI Key: QWQOLTQUDPECSU-UHFFFAOYSA-N
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Description

Ethylamine, N-(1-butylpentylidene)- is an imine derivative of ethylamine (C₂H₅NH₂), where the amino group is substituted with a 1-butylpentylidene moiety. Its molecular formula is inferred as C₉H₁₉N (extrapolated from the methylamine analog, C₈H₁₇N, in ). This compound is structurally characterized by a C=N bond (imine group), which influences its reactivity and stability.

Properties

CAS No.

10599-82-3

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-ethylnonan-5-imine

InChI

InChI=1S/C11H23N/c1-4-7-9-11(12-6-3)10-8-5-2/h4-10H2,1-3H3

InChI Key

QWQOLTQUDPECSU-UHFFFAOYSA-N

SMILES

CCCCC(=NCC)CCCC

Canonical SMILES

CCCCC(=NCC)CCCC

Origin of Product

United States

Comparison with Similar Compounds

Imine Bond Length and Stability

The C=N bond length in imines is critical for stability. reports comparable bond lengths for similar compounds:

  • 1.292 Å in (E)-Benzyl(1-phenylethylidene)amine
  • 1.2650–1.286 Å in other imines .
    Ethylamine, N-(1-butylpentylidene)- likely exhibits a bond length within this range, suggesting moderate stability typical of aliphatic imines.

Substituent Effects

  • N-(1-butylpentylidene)methylamine (): A methylamine analog with a molecular weight of 127.23 g/mol (C₈H₁₇N). The ethylamine derivative would have a longer alkyl chain (C₉H₁₉N), increasing lipophilicity and reducing water solubility compared to ethylamine (C₂H₅NH₂), which is highly water-soluble due to hydrogen bonding .
  • N-Butyl-tert-butylamine (): A branched amine with a tert-butyl group, introducing steric hindrance absent in the linear butylpentylidene chain of the target compound. This difference impacts reactivity in nucleophilic substitutions .

Physicochemical Properties

Basicity

Ethylamine has a pKa of 10.71 , making it a strong base . The imine group in Ethylamine, N-(1-butylpentylidene)- reduces basicity due to electron withdrawal by the C=N bond, similar to other imines (pKa ~7–9).

Solubility and Lipophilicity

  • Ethylamine : Miscible in water due to hydrogen bonding .
  • Ethylamine, N-(1-butylpentylidene)- : Predicted to be less water-soluble and more lipophilic due to the bulky alkyl chain, akin to N-(1-butylpentylidene)methylamine .

Pharmaceutical and Coordination Chemistry

  • Ethylamine derivatives are intermediates in drug synthesis (e.g., phenylethylamines) .
  • Imines serve as ligands in coordination complexes (e.g., ruthenium catalysts in ). The butylpentylidene group may enhance metal-binding selectivity compared to simpler imines.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) C=N Bond Length (Å) pKa Water Solubility
Ethylamine C₂H₅NH₂ 45.09 N/A 10.71 High
Ethylamine, N-(1-butylpentylidene)- C₉H₁₉N ~127.23* ~1.26–1.29 ~8–9 Low
N-(1-butylpentylidene)methylamine C₈H₁₇N 127.23 N/A N/A Low
N-Butyl-tert-butylamine C₈H₁₉N 129.24 N/A ~10 Moderate

*Estimated based on methylamine analog ().

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